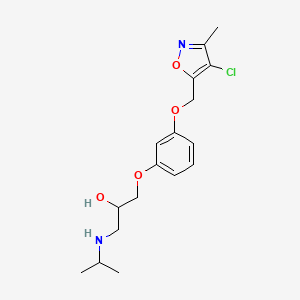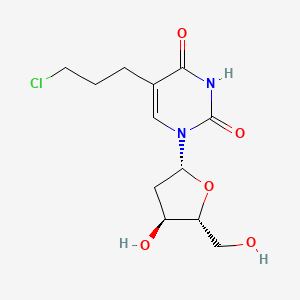
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is a heterocyclic compound featuring an oxazole ring substituted with diphenyl groups and a cyclohexanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an α-hydroxy ketone, with an amine and a dehydrating agent.
Substitution with Diphenyl Groups:
Attachment of the Cyclohexanamine Moiety: The final step involves the nucleophilic substitution of the oxazole ring with cyclohexanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxazole ring or the cyclohexanamine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed under appropriate conditions (acidic or basic).
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the oxazole ring or cyclohexanamine.
Substitution: Formation of substituted oxazole or phenyl derivatives.
科学的研究の応用
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and diphenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The cyclohexanamine moiety can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2,5-Diphenyloxazole: Known for its use as a scintillator and laser dye.
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which share structural features and biological activities.
Uniqueness
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is unique due to its combination of an oxazole ring with diphenyl groups and a cyclohexanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C22H24N2O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
(1R,2R)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H24N2O/c23-19-14-8-7-13-18(19)15-20-24-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15,23H2/t18-,19-/m1/s1 |
InChIキー |
RBOGIIOVBQPRMW-RTBURBONSA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
正規SMILES |
C1CCC(C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)




![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)








